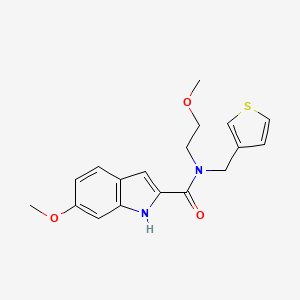

6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-22-7-6-20(11-13-5-8-24-12-13)18(21)17-9-14-3-4-15(23-2)10-16(14)19-17/h3-5,8-10,12,19H,6-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIVGSSHFJQZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole-2-carboxamide class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : C13H15N3O3S

- Molecular Weight : 281.34 g/mol

The structural formula highlights the presence of a methoxy group, an ethyl side chain, and a thiophenyl group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, show promising antimicrobial activity. A study conducted on various indole-2-carboxamides demonstrated significant efficacy against Mycobacterium tuberculosis, with low micromolar potency observed in certain analogs .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Target Organism | IC50 (µM) | Comments |

|---|---|---|---|

| Indole-2-carboxamide analog 1 | Mycobacterium tuberculosis | <10 | High potency |

| Indole-2-carboxamide analog 39 | Mycobacterium tuberculosis | <5 | Improved metabolic stability |

Anti-inflammatory Effects

Indole derivatives have been noted for their anti-inflammatory properties. For instance, compounds similar to the target molecule have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. The inhibition of COX-2 specifically suggests potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in microbial resistance and inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives can often be correlated with their structural features. Modifications at various positions on the indole ring and side chains have been shown to influence potency and selectivity:

- Methoxy Substituents : Enhances lipophilicity and cellular uptake.

- Alkyl Chain Length : Optimal chain length improves interaction with biological targets.

- Aromatic Ring Systems : Influence binding affinity to target proteins.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antituberculosis Agents : A series of indole-based compounds were evaluated for their antituberculosis properties, with some showing significant activity against resistant strains of Mtb .

- Inflammation Models : In vivo studies demonstrated that certain indole derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications in chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide can be contextualized by comparing it to related indole carboxamide derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Indole Carboxamides

Key Observations

Core Position and Substitution Effects: The target compound’s carboxamide at the C2 position distinguishes it from analogs like Compound 141 (C3 carboxamide). The thiophen-3-ylmethyl group introduces aromatic sulfur, which may influence lipophilicity and π-π stacking interactions in biological targets. In contrast, Compound 13’s thioxothiazolidinone moiety incorporates a heterocyclic ring with a thiocarbonyl group, which is associated with antimicrobial activity via metal chelation or enzyme inhibition .

The presence of electron-withdrawing groups (e.g., fluorine in Compound 14) correlates with enhanced antifungal activity, suggesting that the methoxy group in the target compound could modulate similar properties . N-Alkylation patterns (e.g., 2-methoxyethyl vs. thiazol-2-amine in Compound 141) influence solubility and membrane permeability. The 2-methoxyethyl chain may improve aqueous solubility compared to bulkier aryl substitutions .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogous indole carboxamides, such as coupling reactions using activated carboxylic acid derivatives (e.g., acid chlorides) with amines under reflux conditions . and highlight the use of acetic acid or sodium acetate as catalysts, which could be applicable here.

Q & A

Q. What are the key synthetic routes for 6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide, and how is purity ensured?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the indole-2-carboxamide core via condensation of 6-methoxy-1H-indole-2-carboxylic acid with 2-methoxyethylamine and thiophen-3-ylmethylamine. Refluxing in acetic acid with sodium acetate is common to drive amide bond formation .

- Step 2 : Purification via column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) to isolate the target compound .

- Quality Control : Purity (>95%) is confirmed using HPLC and thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Q. What are the solubility and stability properties of this compound under experimental conditions?

- Solubility : Soluble in DMSO (>50 mg/mL) and sparingly soluble in aqueous buffers (e.g., PBS). Add co-solvents like ethanol (10-20%) to improve aqueous solubility .

- Stability : Stable at -20°C for >6 months. Avoid prolonged exposure to light or acidic/alkaline conditions (pH <4 or >9) to prevent hydrolysis .

Q. How is baseline biological activity screened in vitro?

- Cellular Assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 calculations .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically addressed?

- Assay Variability : Compare buffer conditions (e.g., ionic strength, pH) and cell passage numbers. Validate using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

- Metabolic Interference : Test for off-target effects via metabolomics or cytochrome P450 inhibition assays .

Q. What strategies optimize synthetic yield and scalability for preclinical studies?

- Reaction Optimization : Use design of experiments (DoE) to vary temperature (60–100°C), catalyst loading (e.g., HATU vs. EDCI), and solvent polarity (DMF vs. THF) .

- Scalability : Transition from batch to flow chemistry for improved heat/mass transfer. Pilot-scale yields of 70–80% have been reported .

Q. How can molecular docking guide target identification, and what validation methods are recommended?

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on hydrogen bonding with methoxy groups and π-π stacking of the indole-thiophene system .

- Validation : Follow with surface plasmon resonance (SPR) to measure binding kinetics (KD) and competitive ELISA for specificity .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Crystallization Issues : Low symmetry and flexible methoxyethyl groups hinder crystal formation.

- Solutions : Use vapor diffusion with PEG 4000 as a precipitant. Co-crystallization with albumin or cyclodextrins improves lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.